molecular formula C18H11BrClN5O B2582119 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 877635-20-6

5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2582119
CAS No.: 877635-20-6
M. Wt: 428.67
InChI Key: HQZFFTSJRFCVLM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide backbone substituted with bromo and chloro groups at positions 5 and 2, respectively. The molecule also contains a [1,2,4]triazolo[4,3-b]pyridazine moiety linked via a phenyl group.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN5O/c19-12-4-5-15(20)14(9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZFFTSJRFCVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with an ortho ester to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may yield an amine derivative .

Scientific Research Applications

The compound has been investigated for its potential biological activities, including:

  • Anticancer Properties :
    • Research indicates that derivatives of benzamides, including this compound, exhibit potent activity against various cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can enhance its efficacy against specific cancer types by inhibiting key signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some studies have highlighted the antimicrobial properties of triazole-containing compounds. The unique structure of 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may contribute to its effectiveness against bacterial and fungal pathogens .

Synthetic Applications

The synthesis of this compound involves multiple steps, often utilizing various reagents and conditions to achieve high yields and purity. It serves as a versatile building block in organic synthesis for creating more complex molecules with desired biological activities.

Case Studies

  • Inhibition of RET Kinase :
    • A study explored a series of benzamide derivatives as RET kinase inhibitors for cancer therapy. The findings indicated that modifications similar to those found in 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide could lead to compounds with enhanced potency against RET-driven cancers .
  • Design of COX-II Inhibitors :
    • Another research project focused on designing new COX-II inhibitors based on triazole structures. The results showed that compounds with similar frameworks exhibited selective inhibition of COX-II with minimal side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolo[4,3-b]pyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

(a) Lin28-1632 (N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)

  • Key Differences : Replaces the benzamide group with an acetamide and lacks halogen substitutions.
  • Functional Role : Used to inhibit Lin28 proteins in regenerative studies, demonstrating the importance of the triazolo-pyridazine core in binding interactions .

(b) 5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]-2-Furamide

  • Key Differences : Substitutes the benzamide with a furan-carboxamide group and positions the triazolo-pyridazine at the para position of the phenyl ring.
  • Implications : The furan ring may alter solubility and electronic properties compared to the chloro-bromo benzamide variant .

(c) N-(5-Chloro[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Benzamide

  • Key Differences : Features a triazolo[4,3-a]pyridine core (vs. pyridazine) and lacks the bromo substitution.
  • Significance: The pyridine vs.

Physical and Chemical Properties

Compound Name Melting Point (°C) Key Substituents Reference
5-Bromo-2-chloro-N-(3-{[1,2,4]triazolo[...]phenyl)benzamide Not reported Br, Cl, benzamide, triazolo-pyridazine
E-4b (Triazolo[4,3-b]pyridazin-6-yl derivative) 253–255 Benzamide, triazolo-pyridazine
Lin28-1632 Not reported Acetamide, methyl-triazolo-pyridazine

Notes:

  • The absence of reported melting points for the target compound highlights a gap in existing literature.
  • Higher melting points (e.g., 253–255°C for E-4b) correlate with increased hydrogen-bonding capacity due to polar substituents .

(a) Lin28-1632

  • Activity : Demonstrated functional inhibition of Lin28 proteins in limb regeneration models at 80 µM concentrations.
  • Mechanism : Likely involves competitive binding to RNA or protein interfaces via the triazolo-pyridazine moiety .

(b) E-4b Analogues

  • Activity : Derivatives with triazolo-pyridazine cores have shown promise in kinase inhibition assays, though specific data for the target compound remain uncharacterized .

(c) 5-Bromo-N-[4-(3-Methyl[...])Phenyl]-2-Furamide

    Biological Activity

    5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

    Structural Characteristics

    The compound features a benzamide core substituted with bromine and chlorine atoms, alongside a triazole moiety . The presence of halogens and the triazole ring enhances its potential for biological activity. The molecular formula is C19H13BrClN5OC_{19}H_{13}BrClN_5O with a molecular weight of 442.7 g/mol .

    PropertyValue
    Molecular FormulaC19H13BrClN5OC_{19}H_{13}BrClN_5O
    Molecular Weight442.7 g/mol
    CAS Number891118-74-4

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets , including enzymes and receptors. It is hypothesized that the halogen substitutions enhance binding affinity and selectivity towards specific targets compared to other compounds lacking these modifications.

    Potential Mechanisms:

    • Inhibition of Kinases : Similar compounds have shown activity against kinases involved in inflammatory responses and cancer progression, such as p38 MAPK.
    • Antimicrobial Activity : The compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting essential cellular processes.

    Case Studies and Experimental Data

    • Antitubercular Activity :
      • A study focused on related triazole derivatives found significant antitubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives. This suggests that compounds with similar structures may also possess significant efficacy against tuberculosis .
    • Cytotoxicity Assessment :
      • Compounds derived from similar structures were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Most active compounds were found to be non-toxic at concentrations up to 100 μM, indicating a favorable safety profile for further development .
    • Structure-Activity Relationship (SAR) :
      • Research into the SAR of triazolopyridazine derivatives indicated that modifications in the phenyl ring could significantly affect biological activity. For instance, halogenated phenyl rings enhanced lipophilicity, improving membrane permeability and antimicrobial efficacy against various pathogens .

    Comparative Analysis

    To better understand the biological activity of 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, it is beneficial to compare it with other structurally similar compounds.

    Compound NameBiological ActivityIC50 (μM)
    5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamidePotential kinase inhibitorTBD
    Triazole Derivative AAntitubercular1.35
    Triazole Derivative BAntimicrobial2.18

    Q & A

    Basic: What synthetic routes are commonly employed to synthesize 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?

    The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyridazine core. A common approach includes:

    • Condensation reactions : Intermediates like 4-amino-5-substituted-1,2,4-triazole-3-thiols are condensed with halogenated benzoyl chlorides (e.g., 2-chloro-N-phenylacetamide derivatives) under reflux conditions in aprotic solvents like DMF .
    • Coupling reactions : Suzuki-Miyaura cross-coupling may be used to introduce aryl groups to the triazolopyridazine scaffold .
    • Final acylation : The benzamide moiety is introduced via reaction with 5-bromo-2-chlorobenzoyl chloride in the presence of a base like pyridine .

    Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s PDE4 inhibitory activity?

    SAR strategies focus on modifying substituents to enhance binding affinity and selectivity:

    • Heterocyclic appendages : Substitution at the 6-phenyl group with electron-donating groups (e.g., methoxy) improves interaction with PDE4’s catalytic domain .
    • Core rigidity : The triazolopyridazine core’s planar structure enhances π-π stacking with PDE4’s hydrophobic pockets. Docking studies suggest that (R)-configured substituents (e.g., tetrahydrofuran-3-yloxy) improve isoform selectivity (PDE4A/B over PDE4C/D) .
    • Halogen effects : Bromo and chloro substituents increase metabolic stability and influence steric interactions with key residues like Gln443 .

    Basic: What spectroscopic and analytical methods validate the compound’s purity and structure?

    • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic proton environments .
    • Mass spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br} ratio) .
    • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide NH and pyridazine N) .
    • HPLC : Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm .

    Advanced: How do molecular docking studies inform the design of triazolopyridazine-based enzyme inhibitors?

    Docking studies (e.g., using AutoDock Vina) map interactions between the compound and PDE4’s active site:

    • Key interactions : The triazolopyridazine core forms hydrogen bonds with Tyr329 and His234, while the benzamide group engages in hydrophobic contacts with Phe340 .
    • Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time, identifying residues like Gln443 that influence selectivity .
    • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions, guiding substituent optimization .

    Basic: What storage conditions ensure the compound’s stability?

    • Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the amide bond .
    • Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

    Advanced: How can researchers resolve contradictions in biochemical assay data (e.g., IC₅₀ variability across studies)?

    • Assay validation : Confirm enzyme source (e.g., recombinant PDE4 isoforms vs. tissue extracts) and buffer conditions (Mg2+^{2+}/cAMP concentrations) .
    • Orthogonal assays : Cross-validate using fluorescence polarization (FP) and radiometric assays to rule out false positives .
    • Compound purity : Reanalyze via HPLC and LC-MS to exclude degradation products or enantiomeric impurities .

    Advanced: What in vitro models evaluate pharmacokinetic properties like metabolic stability?

    • Hepatocyte microsomal assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. The bromo and chloro substituents reduce CYP450-mediated oxidation .
    • Caco-2 permeability : Assess intestinal absorption using monolayer permeability assays. LogP values >3 (predicted via ChemAxon) suggest favorable passive diffusion .
    • Plasma protein binding : Equilibrium dialysis quantifies unbound fraction, critical for correlating in vitro IC₅₀ with in vivo efficacy .

    Basic: What role do halogen substituents (Br, Cl) play in the compound’s reactivity and bioactivity?

    • Electron withdrawal : Chloro and bromo groups increase electrophilicity of the benzamide carbonyl, enhancing hydrogen bonding with enzyme active sites .
    • Steric effects : The 2-chloro substituent on the benzamide prevents rotational freedom, stabilizing bioactive conformations .
    • Metabolic resistance : Bromine’s larger atomic radius slows oxidative metabolism compared to smaller halogens (e.g., fluorine) .

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